molecular formula C16H14O2S B110395 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene CAS No. 90433-54-8

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Cat. No.: B110395
CAS No.: 90433-54-8
M. Wt: 270.3 g/mol
InChI Key: KSPMZOIHTPOBNW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiophene core, characterized by a five-membered aromatic ring fused with a six-membered thiophene ring containing a sulfur atom. The presence of two methoxy groups (-OCH₃) enhances its electron-donating properties and facilitates π-π stacking interactions, which are beneficial for various applications.

Medicinal Chemistry

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has shown promise as a lead compound in drug development, particularly targeting cancer and inflammatory diseases. Its structural features suggest potential anti-cancer activity due to the following:

  • Antiestrogenic and Antiandrogenic Properties : Compounds of similar structural classes have been reported to exhibit antiestrogenic and antiandrogenic effects, making them candidates for treating conditions such as breast cancer and benign prostatic hypertrophy .
  • Synthesis of Therapeutics : It serves as a building block for synthesizing novel therapeutic agents aimed at various diseases, including those with inflammatory pathways .

Case Studies in Medicinal Applications

  • Anti-Cancer Activity : Research indicates that benzothiophene derivatives can inhibit the proliferation of cancer cells. For instance, compounds synthesized from similar frameworks have demonstrated significant cytotoxicity against various cancer cell lines .
  • Inflammatory Disease Treatment : Studies have explored the use of benzothiophene derivatives in modulating inflammatory responses, suggesting therapeutic potential in diseases like rheumatoid arthritis.

Materials Science

The unique electronic properties of this compound position it as a valuable material in the development of organic electronic devices:

  • Organic Semiconductors : The compound's ability to facilitate charge transport makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Conductive Polymers : Its incorporation into conductive polymer matrices can enhance the electrical properties of materials used in flexible electronics.

Biological Studies

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding:

  • Biochemical Assays : The compound’s structure allows it to interact with specific enzymes or receptors, making it useful for exploring biochemical pathways and drug interactions.
  • Target Identification : By utilizing this compound in assays, researchers can identify molecular targets relevant to various diseases, potentially leading to new therapeutic strategies.

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnti-cancer agents, anti-inflammatory drugs
Materials ScienceOrganic semiconductors, conductive polymers
Biological StudiesEnzyme interaction studies, receptor binding assays

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is unique

Biological Activity

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, a compound belonging to the benzothiophene class, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with methoxy substituents at specific positions. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antioxidant Activity : The methoxy groups enhance the electron-donating ability of the compound, contributing to its antioxidant properties.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways.
  • Cholinesterase Inhibition : Related compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes involved in oxidative stress and inflammation, modulating their activity.
  • Receptor Binding : It may interact with specific receptors in the nervous system, influencing neurotransmitter levels and signaling pathways.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as AChE, indicating potential for therapeutic use in cognitive disorders.

1. Antioxidant Activity

A study demonstrated that compounds with similar structures exhibited significant antioxidant activity through free radical scavenging assays. The presence of methoxy groups was linked to enhanced activity compared to unsubstituted analogs.

2. Anticancer Studies

In vitro studies on cancer cell lines showed that this compound inhibited cell growth significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest.

3. Cholinesterase Inhibition

Research on related benzothiophene derivatives indicated that certain structural modifications could lead to increased potency against AChE and BChE:

  • IC50 Values : Compounds from related studies showed IC50 values ranging from 24.35 μM (for BChE) to 62.10 μM (for AChE), suggesting a competitive inhibition mechanism similar to established drugs like galantamine .

Data Tables

Activity Type IC50 Value (μM) Reference
AChE Inhibition62.10
BChE Inhibition24.35
Antioxidant ActivitySignificant
Anticancer ActivityGrowth inhibition

Properties

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPMZOIHTPOBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363298
Record name 7M-367S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90433-54-8
Record name 7M-367S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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